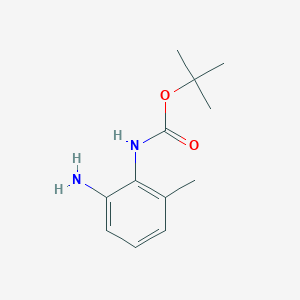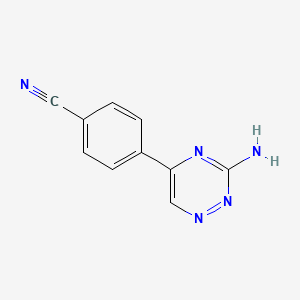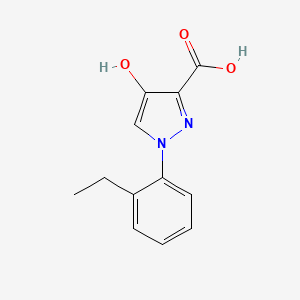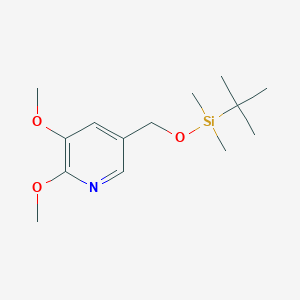
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
The compound “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring made up of three nitrogen atoms and three carbon atoms . The presence of the 3,4-dimethylphenyl group suggests that this compound may have properties similar to other aromatic compounds.
Molecular Structure Analysis
The molecular structure of “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would likely depend on the specific conditions and reagents used. As a triazine derivative, it might undergo reactions similar to other triazines .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds related to 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibited good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis
Research on triazine derivatives also extends to the investigation of their crystal structures. The structural analysis of these compounds, such as the study of 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine methanol solvate, provides insights into their molecular configurations and the interactions that stabilize their structures (Dolzhenko et al., 2008).
Optical Properties and Electronic Applications
The exploration of heteroaromatic polymers incorporating triazine units has opened up new avenues in the field of materials science. These materials, such as alternating copolymers between substituted triazine and thiophene, exhibit promising optical properties and electron mobility, making them suitable for electronic applications (Yamamoto et al., 2006).
Synthetic Methodologies and Chemical Transformations
In addition to their applications in materials science and antimicrobial research, triazine derivatives are pivotal in synthetic chemistry. Studies have focused on the amination of triazines, leading to novel synthetic routes and the creation of compounds with varied functional groups (Rykowski & Plas, 1982). Furthermore, the development of two-photon absorbing liquids utilizing triazine-based molecules indicates their potential in creating highly active materials for optical applications (Kannan et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-7-3-4-9(5-8(7)2)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUINXLDECWNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=NC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255323 | |
| Record name | 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | |
CAS RN |
1094385-33-7 | |
| Record name | 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094385-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1521622.png)

![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)







![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)


![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)